15d-Prostaglandin A2

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 15d-Prostaglandin A2 begins with the preparation of enantiopure 3-oxodicyclopentadiene by a lipase-mediated kinetic resolution. A three-component coupling followed by a retro-Diels−Alder reaction provides the C8 stereochemistry of the prostaglandin skeleton with high enantioselectivity .Molecular Structure Analysis

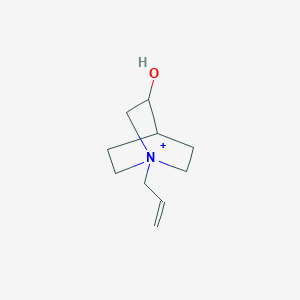

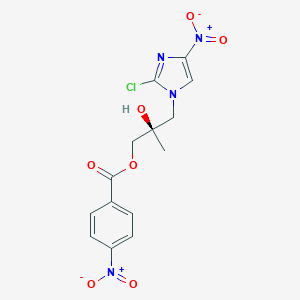

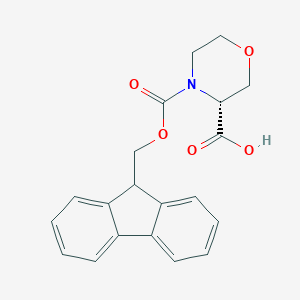

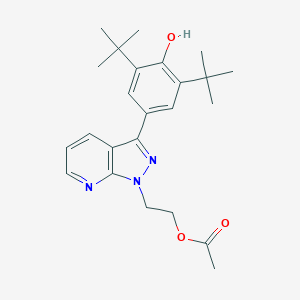

15d-Prostaglandin A2 has a unique and intricate molecular structure. It has a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .Chemical Reactions Analysis

15d-Prostaglandin A2 plays an important role in various chemical reactions. For instance, it has been found to enhance neuritogenesis and synaptogenesis in LA-N-5 human neuroblastoma cells .Physical And Chemical Properties Analysis

15d-Prostaglandin A2 has a molecular formula of C20H28O3, an average mass of 316.435 Da, and a monoisotopic mass of 316.203857 Da. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds .Applications De Recherche Scientifique

-

Chemical Synthesis

- Field : Chemistry

- Application : 15d-Prostaglandin A2 is used in the chemoenzymatic synthesis of prostaglandins .

- Method : The common intermediate bromohydrin, a radical equivalent of Corey lactone, is chemoenzymatically synthesized in only two steps, which allows for the synthesis of prostaglandin F 2α in five steps on a 10-gram scale .

- Results : This cost-efficient synthesis route for prostaglandins holds the potential to make prostaglandin-related drugs more affordable and facilitate easier access to their analogues .

-

Neuroscience

- Field : Neuroscience

- Application : 15d-Prostaglandin A2 plays physiological and pathological roles in the central nervous system .

- Method : In the central nervous system, 15d-Prostaglandin A2 differentiates embryonic midbrain cells into dopaminergic neuronal cells via its nuclear peroxysome proliferator-activated receptor-γ (PPARγ) .

- Results : 15d-Prostaglandin A2 possesses opposite functions as a neuroprotectant at low concentrations and a neurotoxicant at high concentrations in the brain .

-

Cancer Research

- Field : Oncology

- Application : 15d-Prostaglandin A2 has been found to have effects on tumor apoptosis .

- Method : 15d-Prostaglandin A2 produces an increase in ROS through mitochondrial dysfunction, activation of NADPH oxidase and JNK, and inhibition of AKT .

- Results : This favors tumor apoptosis through the TRAIL (TNF-related apoptosis-inducing ligand) pathway associated with an increase in the .

-

Depression Research

- Field : Psychiatry

- Application : 15d-Prostaglandin A2 has been studied in the context of depression .

- Method : Chronic stress elevates the level of serum corticosterone and has been considered to cause depression. Animals treated with corticosterone chronically have been used as the model for depression .

- Results : The role of 15d-Prostaglandin A2 in this context is still under investigation .

-

PPAR-γ Agonist

- Field : Pharmacology

- Application : 15d-Prostaglandin A2 is an endogenous ligand of PPAR-γ .

- Method : By triggering the PPAR-γ signalling pathway, it plays many roles and exerts antitumour, anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects .

- Results : As an endogenous product of PPAR-γ receptors, 15d-PGJ2 has beneficial characteristics including rapid expression and the ability to contribute to a natural defence mechanism .

-

Cancer Prophylaxis

- Field : Oncology

- Application : The role of 15d-Prostaglandin A2 in cancer prophylaxis is being investigated .

- Method : The use of different NSAIDs (non-steroidal anti-inflammatory drugs), especially those selective of COX-2 (cyclooxygenase 2), could have a crucial role in the fight against different neoplasms .

- Results : More studies are needed to determine the role of 15d-Prostaglandin A2 in cancer due to the conflicting data obtained .

Orientations Futures

Propriétés

IUPAC Name |

(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHHGDAJJMEHST-NBIYZLHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15d-Prostaglandin A2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)

![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)